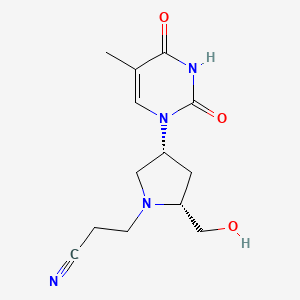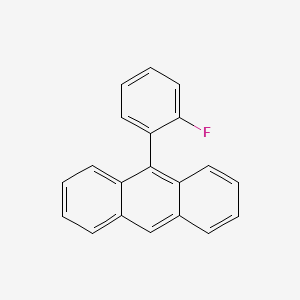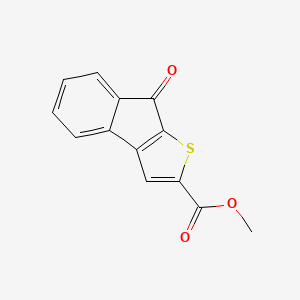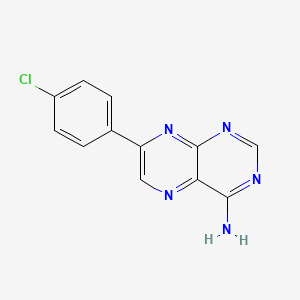
7-(4-Chlorophenyl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/UO3012500” is a chemical substance that has been studied extensively for its properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “NIOSH/UO3012500” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and precise temperature control to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/UO3012500” is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: “NIOSH/UO3012500” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions: The reactions involving “NIOSH/UO3012500” commonly use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions include controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced forms of the compound, and substitution may result in derivatives with different functional groups.
Scientific Research Applications
“NIOSH/UO3012500” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its therapeutic potential and its role in drug development.
Industry: Applied in manufacturing processes, quality control, and safety assessments.
Mechanism of Action
The mechanism of action of “NIOSH/UO3012500” involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Properties
CAS No. |
30119-41-6 |
|---|---|
Molecular Formula |
C12H8ClN5 |
Molecular Weight |
257.68 g/mol |
IUPAC Name |
7-(4-chlorophenyl)pteridin-4-amine |
InChI |
InChI=1S/C12H8ClN5/c13-8-3-1-7(2-4-8)9-5-15-10-11(14)16-6-17-12(10)18-9/h1-6H,(H2,14,16,17,18) |
InChI Key |
NLDSWOLVJGNUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
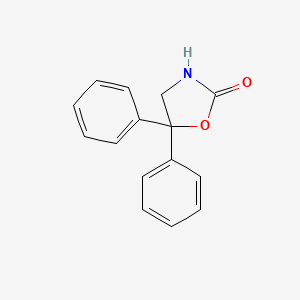

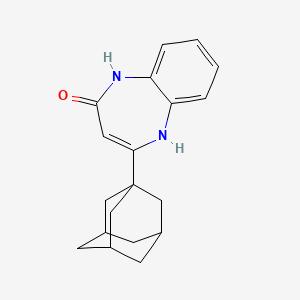
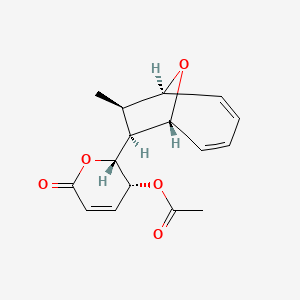
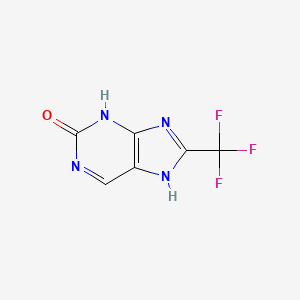
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
